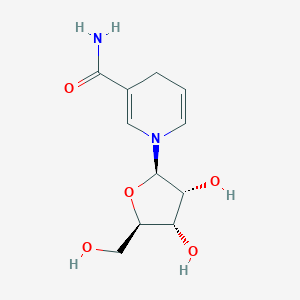

1-(β-D-呋喃核糖基)-1,4-二氢烟酰胺

描述

1-(beta-D-Ribofuranosyl)-1,4-dihydronicotinamide is a pyridine nucleoside consisting of 1,4-dihydronicotinamide with a β-D-ribofuranosyl moiety at the 1-position . It is the reduced form of nicotinamide riboside .

Chemical Reactions Analysis

1-(beta-D-Ribofuranosyl)-1,4-dihydronicotinamide is involved in the reaction: 1-(beta-D-ribofuranosyl)-1,4-dihydronicotinamide + a quinone + H+ = a quinol + beta-nicotinamide D-riboside .

科学研究应用

Aging and Longevity

Reduced nicotinamide riboside (NR) has been studied for its potential role in promoting healthy aging and extending lifespan. Research suggests that NR supplementation may support cellular health by enhancing mitochondrial function, which is crucial for energy production and cellular vitality. This could potentially slow down the aging process and contribute to increased longevity .

Metabolic Health

NR has shown promise in improving metabolic health by boosting cellular energy metabolism. It may aid in converting glucose and other nutrients into energy more efficiently, which can have positive effects on overall metabolic processes .

Neurological Health

There is evidence that NR may have neuroprotective effects and potential benefits for neurological health. Supplementation with NR could improve cognitive function, protect against neurodegenerative diseases, and enhance neuronal energy metabolism, contributing to better brain health .

DNA Repair

NR plays a role in repairing damaged DNA. By supporting the cells’ defense systems, NR helps maintain genomic stability and prevent mutations that could lead to diseases .

Circadian Rhythm Regulation

NR is involved in regulating the sleep/wake cycle. Proper functioning of this cycle is essential for numerous physiological processes, including hormone production, cell regeneration, and mental health .

NAD+ Biosynthesis Pathway

A reduced form of nicotinamide riboside defines a new path for NAD+ biosynthesis. As an orally bioavailable NAD+ precursor, NR contributes to maintaining adequate levels of this essential coenzyme involved in various metabolic reactions .

未来方向

AICAR, a similar compound, has been found to have highly promising properties. It enhances the endurance of sedentary mice and has antiproliferative effects notably by specifically inducing apoptosis of aneuploid cells . This suggests potential future directions for research into 1-(beta-D-Ribofuranosyl)-1,4-dihydronicotinamide.

属性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11/h1,3-4,7-9,11,14-16H,2,5H2,(H2,12,17)/t7-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKBMGXNXXXBFE-TURQNECASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-(beta-D-Ribofuranosyl)-1,4-dihydronicotinamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1-(beta-D-Ribofuranosyl)-1,4-dihydronicotinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of reduced nicotinamide riboside in the aqueous humor relate to the severity of macular edema in patients with retinal vein occlusion?

A2: Reduced nicotinamide riboside has been identified as a potential biomarker for distinguishing the severity of macular edema (ME) in patients with retinal vein occlusion (RVO). [] Metabolomic analysis of aqueous humor samples revealed that reduced nicotinamide riboside levels were significantly different between patients with mild and severe RVO-ME. [] Specifically, reduced nicotinamide riboside, along with other metabolites, showed good predictive accuracy for differentiating between these groups, with an area under the curve (AUC) greater than 0.848. [] This finding suggests a potential role for reduced nicotinamide riboside in the pathophysiology of RVO-ME and its severity.

Q2: Can bioaugmentation with Aspergillus niger during Tibetan tea fermentation influence the levels of reduced nicotinamide riboside?

A3: Interestingly, research indicates that bioaugmentation, the process of adding specific microorganisms to enhance fermentation, can impact the levels of reduced nicotinamide riboside in Tibetan tea. [] When Aspergillus niger K1 was introduced during Tibetan tea fermentation, a significant decrease in 1-(beta-D-ribofuranosyl)-1,4-dihydronicotinamide, another name for reduced nicotinamide riboside, was observed. [] This reduction was attributed to the interaction of Aspergillus niger with Blastobotrys adeninivorans, a yeast also present during fermentation. [] This highlights the complex interplay between microorganisms and metabolites during fermentation and its potential impact on the final product's chemical composition.

Q3: How is reduced nicotinamide riboside metabolized in microorganisms like Proteus vulgaris?

A4: Proteus vulgaris possesses an enzyme that specifically degrades reduced nicotinamide adenine dinucleotide (NADH) into several components, including reduced nicotinamide riboside, adenosine, and two phosphate molecules. [] This enzymatic activity is significantly enhanced by heat, suggesting a potential mechanism for regulating NADH levels within the bacterium. [] The enzyme requires cobalt ions for optimal function and exhibits temperature-dependent activity, becoming active only after cooling from higher temperatures. [] This specific metabolic pathway underscores the diverse mechanisms by which microorganisms utilize and process nicotinamide-containing compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

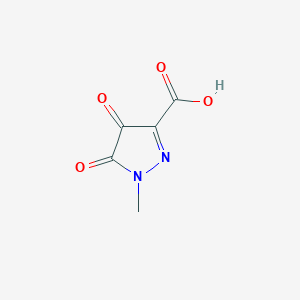

![1,7-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B177929.png)

![Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B177930.png)